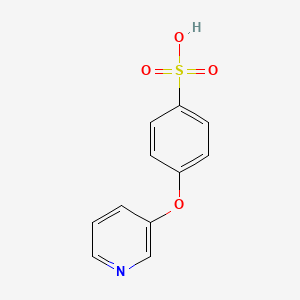

4-(Pyridin-3-yloxy)benzenesulfonic acid

Description

BenchChem offers high-quality 4-(Pyridin-3-yloxy)benzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyridin-3-yloxy)benzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyridin-3-yloxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c13-17(14,15)11-5-3-9(4-6-11)16-10-2-1-7-12-8-10/h1-8H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUSGPLCKNQLQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901285024 | |

| Record name | 4-(3-Pyridinyloxy)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-09-9 | |

| Record name | 4-(3-Pyridinyloxy)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Pyridinyloxy)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(Pyridin-3-yloxy)benzenesulfonic Acid (CAS 1000340-09-9): A Versatile Building Block in Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of 4-(Pyridin-3-yloxy)benzenesulfonic acid (CAS 1000340-09-9), a heterocyclic organic compound of significant interest to researchers in drug discovery and synthetic chemistry. The molecule integrates three key structural motifs: a benzenesulfonic acid group, a diaryl ether linkage, and a pyridine ring. While not an end-drug itself, its true value lies in its potential as a versatile synthetic intermediate for creating libraries of novel sulfonamide-based therapeutic candidates. This document outlines its known and predicted physicochemical properties, proposes a robust synthetic pathway, discusses its primary application as a precursor to biologically active compounds, and provides essential safety and handling protocols based on its chemical class.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. 4-(Pyridin-3-yloxy)benzenesulfonic acid is a prime example of a scaffold designed for purpose-driven synthesis. Its structure is a deliberate convergence of functionalities known to impart favorable pharmacological and pharmacokinetic properties.

-

The Benzenesulfonamide Moiety: The precursor sulfonic acid group is the gateway to the benzenesulfonamide functional group, a cornerstone of medicinal chemistry. Sulfonamides are found in a wide array of approved drugs, exhibiting activities including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1][2]

-

The Pyridine Ring: As a "privileged scaffold," the pyridine ring is a bioisostere for phenyl groups, offering a key advantage: the nitrogen atom can act as a hydrogen bond acceptor, improving solubility and providing a critical interaction point with biological targets.[3] Its position and orientation can significantly influence a molecule's binding affinity and selectivity.

-

The Diaryl Ether Linkage: This ether bond provides a semi-rigid yet non-planar connection between the two aromatic systems. This linkage imparts a specific three-dimensional vector to the molecule, which can be crucial for orienting the pyridine and benzenesulfonamide groups correctly within a target's binding pocket.

This guide positions 4-(Pyridin-3-yloxy)benzenesulfonic acid not as a final product, but as a high-potential starting material for researchers aiming to develop novel and targeted therapeutics.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and comparison to analogous compounds.

| Property | Value / Description | Source / Rationale |

| CAS Number | 1000340-09-9 | - |

| Molecular Formula | C₁₁H₉NO₄S | [4] |

| Molecular Weight | 251.26 g/mol | [5][6] |

| Appearance | Not specified in literature; likely a white to off-white crystalline solid based on related compounds. | - |

| Solubility | Predicted to be soluble in water and polar organic solvents (e.g., DMSO, DMF, Methanol) due to the highly polar sulfonic acid group. | Based on the properties of benzenesulfonic acid.[7] |

| pKa | Predicted to be strongly acidic (pKa < 0). | The sulfonic acid group is a strong acid, comparable to benzenesulfonic acid (pKa ≈ -2.8).[7] This ensures it is fully ionized at physiological pH. |

Synthesis and Purification: A Proposed Workflow

Proposed Synthetic Pathway

The most chemically sound approach involves a copper-catalyzed cross-coupling reaction between 3-hydroxypyridine and an activated 4-halobenzenesulfonic acid salt.

Caption: Proposed Ullmann-type synthesis workflow.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a validated, industry-standard approach for this type of transformation.

-

Reaction Setup:

-

To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxypyridine (1.0 eq.), potassium 4-fluorobenzenesulfonate (1.1 eq.), copper(I) iodide (0.1 eq.), and cesium carbonate (2.0 eq.).

-

Rationale: Cesium carbonate is a highly effective base for Ullmann couplings, promoting the deprotonation of the hydroxyl group. The use of the potassium salt of the sulfonic acid ensures stability and appropriate solubility. Copper(I) is the essential catalyst for this C-O bond formation.

-

-

Solvent Addition and Heating:

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.

-

Heat the reaction mixture to 130 °C with vigorous stirring.

-

Rationale: DMSO is a high-boiling, polar aprotic solvent ideal for this reaction type. An inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and filter to remove insoluble copper salts.

-

Carefully acidify the aqueous filtrate to pH 1-2 with concentrated HCl. The product, being a strong acid, will remain in solution while many organic impurities may precipitate.

-

Wash the aqueous layer with a less polar organic solvent like ethyl acetate to remove non-polar impurities.

-

Rationale: The acidic workup ensures the final product is in its free sulfonic acid form.

-

-

Purification:

-

The product can often be isolated by lyophilization (freeze-drying) of the aqueous solution.

-

Alternatively, purification can be achieved via reverse-phase column chromatography using a water/acetonitrile gradient.

-

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra are not publicly available, the following represents a confident prediction of the key analytical signatures for structural confirmation.

-

¹H NMR (in D₂O):

-

Pyridine Ring: Four distinct signals in the aromatic region (δ 7.5-8.8 ppm). Expect complex splitting patterns (doublets of doublets, triplets) characteristic of a 3-substituted pyridine.

-

Benzene Ring: An AA'BB' system, appearing as two distinct doublets in the aromatic region (δ 7.2-8.0 ppm), typical of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR (in D₂O):

-

Expect 11 unique carbon signals, with 9 in the aromatic region (approx. 110-165 ppm) and 2 quaternary carbons (C-S and C-O) appearing downfield.

-

-

Mass Spectrometry (ESI-MS):

-

Negative Mode (M-H)⁻: Expected m/z at 250.02, corresponding to the deprotonated molecule [C₁₁H₈NO₄S]⁻.

-

Positive Mode (M+H)⁺: Expected m/z at 252.03, corresponding to the protonated molecule [C₁₁H₁₀NO₄S]⁺.

-

Applications in Research and Drug Development

The primary and most valuable application of 4-(Pyridin-3-yloxy)benzenesulfonic acid is as a strategic intermediate for the synthesis of novel benzenesulfonamide derivatives.

Conversion to Sulfonyl Chloride and Amide Coupling

The sulfonic acid is readily converted to the highly reactive sulfonyl chloride intermediate, which can then be coupled with a vast array of primary or secondary amines to generate a diverse library of target compounds.

Sources

- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 2. longdom.org [longdom.org]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(PYRIDIN-3-YLOXY)BENZENESULFONIC ACID | 1000340-09-9 [sigmaaldrich.com]

- 5. 4-(Pyridin-4-yloxy)-benzenesulfonic acid | CAS 192329-80-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 4-(PYRIDIN-4-YLOXY)-BENZENESULFONIC ACID [m.chemicalbook.com]

- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

3-Pyridinyloxy-4-benzenesulfonic acid chemical structure and formula

CAS Registry Number: 1000340-09-9 IUPAC Name: 4-(Pyridin-3-yloxy)benzenesulfonic acid[1]

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 4-(pyridin-3-yloxy)benzenesulfonic acid , a specialized organosulfur intermediate used in medicinal chemistry and agrochemical synthesis. Characterized by a diaryl ether motif linking a pyridine ring and a sulfonated benzene ring, this compound serves as a critical scaffold for developing bioactive molecules, particularly in the realm of kinase inhibitors and pH-sensitive dyes.

This document details the physicochemical properties, synthetic pathways, and handling protocols required for high-integrity research applications.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

The compound consists of a benzenesulfonic acid core substituted at the para position (C4) with a 3-pyridinyloxy group.[2] Its structure exhibits amphoteric character due to the presence of a basic pyridine nitrogen and a strongly acidic sulfonic acid group, typically resulting in a zwitterionic species in aqueous media.

Table 1: Physicochemical Constants

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 251.26 g/mol | |

| CAS Number | 1000340-09-9 | Verified Identifier |

| Physical State | White to off-white crystalline solid | Hygroscopic |

| Solubility | Soluble in water, DMSO, Methanol | Insoluble in non-polar solvents (Hexane, Et₂O) |

| Acidity (pKa) | Exists as zwitterion at pH 2–5 | |

| Melting Point | >250 °C (Decomposes) | Typical for zwitterionic sulfonates |

Structural Analysis & Connectivity

The molecule features a flexible ether linkage (

-

Ring A (Pyridine): Electron-deficient heterocycle. The nitrogen atom at position 3 acts as a hydrogen bond acceptor (or donor when protonated).

-

Linker (Ether Oxygen): Provides rotational freedom and acts as a hydrogen bond acceptor.

-

Ring B (Benzenesulfonic Acid): Electron-rich benzene ring (activated by the ether oxygen) with a strong electron-withdrawing sulfonate group at the para position.

Figure 1: Structural Connectivity Diagram

Synthetic Methodology (Protocol)

The most robust synthesis involves the regioselective sulfonation of the parent diaryl ether, 3-phenoxypyridine . The oxygen atom activates the benzene ring, directing the incoming electrophile (

Reaction Scheme

-

Precursor: 3-Phenoxypyridine.

-

Reagent: Chlorosulfonic acid (

) or Oleum ( -

Mechanism: Electrophilic Aromatic Substitution (

).

Detailed Protocol: Sulfonation of 3-Phenoxypyridine

Note: This protocol assumes a standard laboratory scale (10 mmol).

Materials:

-

3-Phenoxypyridine (1.71 g, 10 mmol)

-

Chlorosulfonic acid (3.50 g, 30 mmol) [Corrosive/Fuming]

-

Dichloromethane (DCM) [Anhydrous]

-

Ice water

Step-by-Step Procedure:

-

Preparation: In a fume hood, charge a dry 50 mL round-bottom flask with 3-phenoxypyridine (1.71 g) and anhydrous DCM (10 mL). Cool the solution to 0°C using an ice-salt bath.

-

Addition: Dropwise add chlorosulfonic acid (3 eq) over 15 minutes. Maintain internal temperature below 5°C. Caution: HCl gas evolution.[3]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4 hours.

-

Monitoring: Check reaction progress via TLC (MeOH:DCM 1:9) or LC-MS.[3] The product will remain at the baseline in standard organic solvents.

-

-

Quenching: Pour the reaction mixture slowly onto 50 g of crushed ice. The sulfonyl chloride intermediate (if formed) hydrolyzes to the sulfonic acid, or the sulfonic acid precipitates directly.

-

Isolation:

-

If precipitate forms: Filter under vacuum, wash with cold water (2x10 mL) and cold acetonitrile (1x10 mL).

-

If no precipitate: Evaporate organic solvent, neutralize aqueous layer to pH 2-3 with NaOH, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Figure 2: Synthetic Workflow

Applications & Research Relevance

1. Medicinal Chemistry Scaffold

The 3-pyridinyloxy motif is a bioisostere for biphenyl structures often found in kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors). The sulfonic acid group serves two purposes during drug development:

-

Solubility Enhancer: Increases aqueous solubility of hydrophobic scaffolds during early-stage screening.

-

Prodrug Strategy: Can be converted to a sulfonamide (

) or sulfonyl fluoride (

2. pH-Sensitive Probes

Due to the protonation equilibrium of the pyridine nitrogen (pKa ~5.2), the electronic absorption spectrum of the molecule shifts between pH 4 and 6. This property allows it to serve as a core unit for synthesizing ratiometric pH sensors for biological microenvironments.

Safety & Handling (MSDS Summary)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Serious Eye Damage: Category 1.[1]

Handling Protocols:

-

PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat. Use a face shield if handling large quantities of the acid chloride precursor.

-

Storage: Store in a desiccator. The compound is hygroscopic. Keep away from strong oxidizing agents.

-

Spill Response: Neutralize with sodium bicarbonate (

) before disposal. Do not wash down the drain without neutralization.

References

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Pyridine and Sulfonic Acid Derivatives. Retrieved from [Link]

-

PubChem. (2024). Benzenesulfonic acid, 3-amino-4-methoxy- (Related Structure Analysis). Retrieved from [Link]

Sources

Introduction: Unveiling the Physicochemical Nuances of a Zwitterionic Moiety

An In-depth Technical Guide to the Solubility of 4-(Pyridin-3-yloxy)benzenesulfonic Acid in Polar Solvents

4-(Pyridin-3-yloxy)benzenesulfonic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and material science. Its structure uniquely combines a strongly acidic benzenesulfonic acid group with a basic pyridinyl nitrogen, linked via a stable ether bond. This architecture confers a zwitterionic character upon the molecule, meaning it carries both a positive and a negative charge on different parts of the molecule, a critical determinant of its physical and chemical properties.

Understanding the solubility of this compound in polar solvents is paramount for its application in drug development, whether as a pharmaceutical intermediate, a counter-ion for salt formation to enhance the bioavailability of basic active pharmaceutical ingredients (APIs), or as an API itself. The sulfonic acid group is known to significantly enhance the water solubility of compounds[1]. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-(Pyridin-3-yloxy)benzenesulfonic acid, grounded in fundamental physicochemical principles and robust experimental design.

Part 1: Theoretical Principles Governing Solubility

A molecule's solubility is not a simple, single-value property but rather the result of a complex interplay between its intrinsic characteristics and the properties of the solvent. For 4-(Pyridin-3-yloxy)benzenesulfonic acid, its zwitterionic nature is the central feature governing these interactions.

The Zwitterionic State and Its Influence

In solution, amphoteric compounds like 4-(Pyridin-3-yloxy)benzenesulfonic acid can exist in anionic, cationic, neutral, or zwitterionic forms depending on the pH[2]. The sulfonic acid group (pKa ≈ -2 to -3) is deprotonated across virtually the entire aqueous pH range, conferring a permanent negative charge. The pyridinyl nitrogen (pKa of pyridine ≈ 5.2) will be protonated in acidic conditions, creating a positive charge. The molecule will therefore exist predominantly as a zwitterion (internal salt) in moderately acidic to neutral solutions. This dual-charge state enhances interactions with polar solvent molecules, often leading to higher solubility compared to a non-ionic counterpart[3].

Key Factors Influencing Solubility

The dissolution of 4-(Pyridin-3-yloxy)benzenesulfonic acid in a polar solvent is dictated by several interconnected factors:

-

Solute-Solvent Interactions : The fundamental principle of "like dissolves like" is the primary determinant[4]. The highly polar sulfonate group and the charged pyridinium ion can engage in strong ion-dipole interactions with polar solvents like water, methanol, and ethanol.

-

Hydrogen Bonding : The sulfonate oxygens, the ether oxygen, and the pyridinyl nitrogen (in its unprotonated state) can all act as hydrogen bond acceptors. The proton on the pyridinium ion (in its protonated state) can act as a hydrogen bond donor. These interactions are crucial for solvation in protic polar solvents.

-

Solvent Properties :

-

Polarity and Dielectric Constant : High-polarity solvents are more effective at solvating the charged centers of the zwitterion, weakening the crystal lattice forces and promoting dissolution.

-

Protic vs. Aprotic Nature : Polar protic solvents (e.g., water, methanol) can both donate and accept hydrogen bonds, making them particularly effective. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are excellent hydrogen bond acceptors and can dissolve a wide range of polar and nonpolar compounds, making them a valuable solvent in many applications[5].

-

-

Effect of pH : The net charge of the molecule changes with pH, drastically affecting its solubility. Solubility is often lowest at the isoelectric point (pI), where the net charge is zero, and increases as the pH moves away from the pI, due to the formation of more soluble cationic (at low pH) or anionic (at high pH) species.

The following diagram illustrates the logical relationships between these core factors.

Caption: Factors influencing the solubility of the target compound.

Part 2: Experimental Protocol for Solubility Determination

To generate reliable and reproducible solubility data, a standardized methodology is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility and is analogous to the procedure described in OECD Test Guideline 105[6].

Causality in Experimental Design

The trustworthiness of a solubility measurement hinges on ensuring that a true thermodynamic equilibrium has been reached between the undissolved solid and the saturated solution. Every step in the protocol is designed to achieve and validate this state.

-

Excess Solid : The use of an excess of the compound is critical. It ensures that the solution becomes saturated and provides a solid phase that remains in equilibrium with the liquid phase.

-

Prolonged Agitation : Agitation at a constant temperature for an extended period (e.g., 24-72 hours) is necessary to overcome kinetic barriers to dissolution and allow the system to reach a stable equilibrium. The time required should be determined empirically by sampling at different intervals until the concentration plateaus.

-

Phase Separation : Complete separation of the solid and liquid phases without altering the equilibrium is crucial. Centrifugation followed by filtration through a chemically inert, non-adsorbing filter (e.g., PTFE) is the preferred method to avoid introducing artifacts.

-

Accurate Quantification : A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required for the accurate measurement of the compound's concentration in the saturated solution.

Step-by-Step Methodology: Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-(Pyridin-3-yloxy)benzenesulfonic acid in selected polar solvents (e.g., Water, Methanol, Ethanol, DMSO) at a controlled temperature (e.g., 25 °C).

Materials:

-

4-(Pyridin-3-yloxy)benzenesulfonic acid (verified purity)

-

HPLC-grade solvents: Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)

-

Volumetric flasks, analytical balance, screw-capped glass vials

-

Constant temperature orbital shaker/incubator

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Calibrated HPLC-UV system

Procedure:

-

Preparation : Add an excess amount of 4-(Pyridin-3-yloxy)benzenesulfonic acid to a glass vial (e.g., add 10-20 mg to 2 mL of the chosen solvent). The amount should be sufficient to ensure undissolved solid remains visible upon reaching equilibrium.

-

Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a moderate speed for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

-

Phase Separation :

-

Remove the vials from the shaker and allow them to stand for a short period to let larger particles settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm PTFE filter and dispense the filtrate into a clean vial. This step removes any fine, suspended particles.

-

Dilution : Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification : Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the compound.

-

Calculation : Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for solubility determination.

Part 3: Expected Solubility Profile

While specific, publicly available quantitative data for 4-(Pyridin-3-yloxy)benzenesulfonic acid is limited[6], an expected profile can be predicted based on the properties of sulfonic acids and zwitterionic compounds. Aromatic sulfonic acids are generally readily soluble in water[7][8].

Qualitative Predictions

-

Water : High solubility is expected due to the highly polar sulfonate group, zwitterionic character, and extensive hydrogen bonding capabilities.

-

Methanol/Ethanol : Good solubility is anticipated. These polar protic solvents can effectively solvate the charged groups and participate in hydrogen bonding, though likely to a lesser extent than water due to their lower polarity.

-

Dimethyl Sulfoxide (DMSO) : High solubility is expected. DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of compounds, including many salts[9].

Illustrative Quantitative Data

The following table presents a set of hypothetical, yet plausible, solubility values for 4-(Pyridin-3-yloxy)benzenesulfonic acid to illustrate how such data should be presented. Note: These values are for illustrative purposes only and must be determined experimentally.

| Solvent | Temperature (°C) | Dielectric Constant (approx.) | Predicted Solubility (mg/mL) |

| Water | 25 | 80.1 | > 100 |

| Methanol | 25 | 32.7 | 20 - 50 |

| Ethanol | 25 | 24.5 | 5 - 15 |

| DMSO | 25 | 47.2 | > 200 |

Part 4: Implications in Drug Development

A thorough understanding of the solubility of 4-(Pyridin-3-yloxy)benzenesulfonic acid is critical for its effective use in pharmaceutical development:

-

Formulation Development : Solubility data directly informs the selection of appropriate solvent systems for liquid formulations (e.g., oral solutions, injectables) and is a prerequisite for developing stable suspensions or solid dosage forms.

-

Salt Formation : As a strong acid, this compound is an excellent candidate to be used as a counter-ion to form crystalline salts with basic drug molecules. Such salts often exhibit improved solubility, dissolution rate, and stability compared to the free base form of the API[8].

-

Process Chemistry : Knowledge of solubility in different solvents is essential for designing efficient crystallization and purification protocols, enabling control over yield, crystal form (polymorphism), and purity.

-

Biopharmaceutical Assessment : Solubility is a key parameter in the Biopharmaceutics Classification System (BCS), which helps predict a drug's oral absorption. High solubility is often a prerequisite for good bioavailability.

Conclusion

4-(Pyridin-3-yloxy)benzenesulfonic acid is a classic zwitterionic molecule whose solubility is governed by its strong acidic and basic centers. Its solubility profile in polar solvents is expected to be favorable, particularly in water and DMSO, due to strong ion-dipole and hydrogen bonding interactions. While theoretical principles provide a strong predictive foundation, this guide emphasizes the necessity of rigorous experimental determination using validated protocols like the shake-flask method. The resulting data is not merely an academic exercise but a cornerstone of informed decision-making in process chemistry, formulation science, and the broader field of drug development.

References

-

Takács-Novák, K., & Szász, G. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. PubMed. Available at: [Link]

-

Bolla, G., & Nangia, A. (2016). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2021). Multifunctional self-emulsifying drug delivery system: an efficient strategy for oral delivery of therapeutic peptides and proteins. Taylor & Francis Online. Available at: [Link]

-

Patsnap. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Patsnap Eureka. Available at: [Link]

-

Zhang, Y., et al. (2024). The Influencing Factors and Mechanism of Anionic and Zwitterionic Surfactant on Viscosity Reduction in Heavy O/W Emulsions. ACS Omega. Available at: [Link]

-

L.S. College, Muzaffarpur. (2021). Sulfonic acid. L.S. College Website. Available at: [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

-

Wikipedia. (n.d.). Benzenesulfonic acid. Wikipedia. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-N-pyridin-3-YL-benzenesulfonamide. PubChem Compound Database. Available at: [Link]

-

Abubakar, A., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. Available at: [Link]

-

Britannica. (2026). Sulfonic acid. Britannica. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. PrepChem.com. Available at: [Link]

-

Santa Cruz Biotechnology. (n.d.). 4-(Pyridin-3-Yloxy)Benzenesulfonic Acid. SCBIO. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonic Acid. PubChem Compound Database. Available at: [Link]

- Google Patents. (n.d.). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids. Google Patents.

-

Unknown. (n.d.). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. NIST. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl) - EPA. EPA CompTox Dashboard. Available at: [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridin-3-yl 4-(dimethylsulfamoyl)benzenesulfonate. PubChem Compound Database. Available at: [Link]

-

NIST. (n.d.). Benzenesulfonic acid, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

Sources

- 1. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]

- 2. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

A Technical Guide to the pKa Values of Pyridine-Substituted Benzenesulfonic Acids: From First Principles to Practical Application

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Pyridine-substituted benzenesulfonic acids represent a class of compounds where the interplay of aromatic systems and strongly acidic functional groups presents unique challenges and opportunities. This guide provides an in-depth exploration of the theoretical underpinnings, experimental determination, and computational prediction of pKa values for these molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and connect pKa data to its practical application in pharmaceutical research.

Introduction: The Significance of Acidity in Drug Design

The ionization state of a drug molecule is paramount to its behavior in the physiological environment.[1] Most drugs are ionizable, and their pKa dictates the degree of ionization at a given pH, which in turn affects crucial properties like aqueous solubility, membrane permeability, and protein binding.[1] Pyridine-substituted benzenesulfonic acids are of particular interest due to the presence of two key functional moieties: the strongly acidic sulfonic acid group (benzenesulfonic acid has a pKa of approximately -2.5 to -6.5) and the basic pyridine ring (pyridinium ion has a pKa of ~5.2).[2][3] Understanding the electronic interplay between these groups and how it modulates the sulfonic acid's pKa is essential for medicinal chemists aiming to fine-tune a compound's properties for optimal therapeutic outcomes.[4][5]

Theoretical Framework: Electronic Effects on Acidity

The acidity of a benzenesulfonic acid is determined by the stability of its corresponding sulfonate anion. Substituents on the benzene ring can either stabilize or destabilize this anion, thereby altering the pKa.

-

Benzenesulfonic Acid as a Baseline: Benzenesulfonic acid is a strong acid due to the extensive resonance stabilization of the sulfonate anion.[6]

-

The Pyridine Substituent: The pyridine ring acts as an electron-withdrawing group (EWG) through both inductive and resonance effects, depending on its position. This withdrawal of electron density from the benzene ring further stabilizes the negative charge of the sulfonate anion upon deprotonation, leading to a stronger acid (i.e., a lower pKa) compared to unsubstituted benzenesulfonic acid.[7][8]

The position of the pyridine ring relative to the sulfonic acid group is critical:

-

Para-substitution: Allows for strong resonance withdrawal, significantly increasing acidity.

-

Meta-substitution: The effect is primarily inductive, leading to a less pronounced increase in acidity compared to the para isomer.

-

Ortho-substitution: While exhibiting strong inductive effects, steric hindrance and potential intramolecular interactions can lead to more complex and less predictable outcomes.

This relationship can be quantified using the Hammett equation , a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[9][10]

log(K/K₀) = σρ

Where:

-

K is the acid dissociation constant of the substituted acid.

-

K₀ is the acid dissociation constant of the unsubstituted acid.

-

σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent (e.g., 4-pyridinyl).[9]

-

ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[11]

A positive σ value for the pyridinyl group indicates it is an electron-withdrawing substituent that increases the acidity of the sulfonic acid.

Experimental Determination of pKa Values

Accurate experimental determination of pKa is the gold standard. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[12]

Logical Workflow for Method Selection

The choice between these methods is driven by the physicochemical properties of the analyte.

Caption: Decision workflow for selecting a pKa determination method.

Protocol: Potentiometric Titration

This method is highly precise and involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[12][13] It is best suited for compounds with sufficient solubility.

Causality: Potentiometric titration directly measures the change in proton concentration (pH) as the acid is neutralized by a base. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[11] This provides a direct, fundamental measurement of the acid dissociation equilibrium.

Self-Validating Step-by-Step Protocol:

-

Instrument Calibration (Self-Validation): Calibrate the potentiometer and the combined pH electrode using at least three standard, certified aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) before initiating any measurements.[14] This ensures the accuracy and linearity of the pH readings across the titration range.

-

Titrant Preparation and Standardization: Prepare a carbonate-free 0.1 M NaOH solution. Standardize this titrant against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its precise concentration.

-

Sample Preparation: Accurately weigh and dissolve the pyridine-substituted benzenesulfonic acid in deionized water to a final concentration of approximately 1-10 mM.[14][15] To maintain a constant ionic strength, add a background electrolyte like 0.15 M KCl.[14]

-

Inert Atmosphere: Purge the sample solution with nitrogen for 10-15 minutes before and during the titration.[14][15] This is a critical step to displace dissolved CO₂, which can interfere with the titration of strong acids by reacting with the titrant.

-

Titration Execution: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C). Immerse the calibrated pH electrode and the titrant delivery tube. Add the standardized NaOH titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-volume of the equivalence point. For higher accuracy, calculate the first and second derivatives of the titration curve; the peak of the first derivative plot or the zero-crossing of the second derivative plot precisely identifies the equivalence point.[16]

Protocol: UV-Vis Spectrophotometry

This method is ideal for compounds that are sparingly soluble or available only in small quantities, provided they possess a UV-active chromophore near the site of ionization.[12][17]

Causality: The basis of this method is the Beer-Lambert Law.[18] Deprotonation of the sulfonic acid group alters the electronic structure of the molecule, especially if the pyridine and benzene rings are conjugated. This change in electronic structure leads to a change in the molar absorptivity of the molecule, causing a shift in the UV-Vis spectrum as a function of pH.[17][19] By monitoring this spectral shift across a range of pH values, the equilibrium between the protonated and deprotonated species can be determined.

Self-Validating Step-by-Step Protocol:

-

Wavelength Selection (Self-Validation): Record the UV-Vis spectra (e.g., 200-400 nm) of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13, if the compound is stable) solutions to determine the spectra of the fully protonated (HA) and fully deprotonated (A⁻) species, respectively. Identify the wavelength(s) of maximum absorbance difference (λ_max) between the two species.[17] This step validates that a measurable, pH-dependent spectral shift exists.

-

Buffer Preparation: Prepare a series of reliable buffers covering a pH range that brackets the expected pKa (e.g., from pH 1 to 4 for a strongly acidic pKa).

-

Sample Preparation: Prepare a stock solution of the analyte (e.g., in DMSO).[17] For each measurement, add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.3-1.0 AU). The final concentration of the organic cosolvent should be kept low and constant (e.g., <2% v/v).[17]

-

Spectral Acquisition: Record the UV-Vis spectrum for the analyte in each buffer solution at a constant temperature.

-

Data Analysis: Plot the absorbance at the selected λ_max against the pH of the buffer solutions. The resulting data should form a sigmoidal curve. The pKa is equal to the pH at the inflection point of this curve.[18] The data can be fitted to the Henderson-Hasselbalch equation to calculate a precise pKa value.[1]

Computational Prediction of pKa Values

In silico methods are invaluable for predicting pKa values early in the drug discovery process, allowing for the rapid screening of virtual compounds.[20] These methods range from rapid empirical models to more computationally intensive first-principles calculations.

-

First-Principles (Quantum Mechanics): These methods, often using Density Functional Theory (DFT), calculate the Gibbs free energy change of the deprotonation reaction.[21] The accuracy is highly dependent on the chosen functional, basis set, and the model used to represent solvation (e.g., implicit continuum models like SMD or explicit models with water molecules).[20][22] While potentially very accurate, they are computationally expensive.[23]

-

Empirical and QSPR Models: These methods use established relationships and databases of known pKa values to predict the pKa of a new molecule. Software like ChemAxon's pKa Plugin (used by PubChem) and Schrödinger's Epik can provide near-instantaneous predictions.[23] Their accuracy is high for compounds similar to those in their training sets but can be less reliable for novel scaffolds.

Conceptual Relationship in pKa Prediction

Caption: Computational approaches for pKa prediction.

Data Summary: pKa Values of Pyridinylbenzenesulfonic Acids

The sulfonic acid group in these compounds is strongly acidic, with pKa values typically falling in the negative range, making them fully ionized at all physiological pHs. The pyridine nitrogen, conversely, is basic. The table below summarizes predicted pKa values for the key isomers.

| Compound | Isomer Position | Predicted pKa (Sulfonic Acid) | Predicted pKa (Pyridinium Ion) | Rationale for Acidity |

| 2-(phenylsulfonyl)pyridine | 2- (ortho) | ~ -2.92 | ~ 5.2 | Strong inductive withdrawal from adjacent nitrogen. |

| 3-(phenylsulfonyl)pyridine | 3- (meta) | ~ -2.30[24] | ~ 5.2 | Primarily inductive electron withdrawal. |

| 4-(phenylsulfonyl)pyridine | 4- (para) | ~ -2.85 | ~ 5.2 | Strong inductive and resonance electron withdrawal. |

| Benzenesulfonic acid | (Reference) | ~ -2.5[2] | N/A | Baseline acidity. |

Note: The pKa values for the sulfonic acid group are predicted values from chemical databases and computational models, as experimental determination of highly negative pKa values is challenging. The pyridinium pKa is approximated from the parent compound.

Conclusion

The pKa of pyridine-substituted benzenesulfonic acids is dominated by the strongly acidic nature of the sulfonic acid moiety, which is further enhanced by the electron-withdrawing properties of the pyridine ring. While the sulfonic acid group will be fully deprotonated under all physiological conditions, understanding its precise acidity through rigorous experimental and computational methods is crucial for building accurate structure-activity relationships. The protocols and theoretical frameworks presented in this guide offer researchers and drug development professionals a robust toolkit for characterizing these important molecules, ultimately enabling more rational and efficient drug design.

References

- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.).

- Streamline pKa Value Determination Using Automated UV/Vis-Titration. (n.d.). Mettler Toledo.

- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). PMC.

- Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s536-s543.

- pKa of a dye: UV-VIS Spectroscopy. (n.d.). Course Hero.

- Bordwell pKa Table. (n.d.). Organic Chemistry Data.

- Ionization Constants of Organic Acids. (n.d.). Michigan State University Chemistry.

- Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. (2021). The Journal of Physical Chemistry A. ACS Publications.

- pKa Values for Organic and Inorganic Bronsted Acids at 25°C. (n.d.).

- A Comparative Guide to the Reactivity of Pyridine-2-, 3-, and 4-Sulfonic Acids. (n.d.). Benchchem.

- Hammett equation. (n.d.). In Wikipedia.

- An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). PMC.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- Potentiometric Determination of Acid Dissociation Constants (pKa) for Human and Veterinary Antibiotics. (n.d.). DigitalCommons@USU - Utah State University.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- Dong, H., Du, H., & Qian, X. (2009). The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. Journal of Physical Chemistry B, 113(43), 14094-14101.

- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2020). MDPI.

- Unit 4: Free Energy Relationships. (n.d.).

- Computational pKa Determination. (2023). Reddit.

- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.).

- The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. (2009). The Journal of Physical Chemistry B, 113(43), 14094-14101.

- 17.4: Sulfonic Acids. (2019). Chemistry LibreTexts.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Development of Methods for the Determination of pKa Values. (n.d.). PMC.

- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter.

- The pKa Distribution of Drugs: Application to Drug Discovery. (2007). PMC.

- The Chemistry Behind 3-Pyridinesulfonic Acid: Properties and Applications. (n.d.).

Sources

- 1. ijper.org [ijper.org]

- 2. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]

- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 4. drughunter.com [drughunter.com]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. The effects of chemical substitution and polymerization on the pKa values of sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 11. web.viu.ca [web.viu.ca]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]

- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ishigirl.tripod.com [ishigirl.tripod.com]

- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 20. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. reddit.com [reddit.com]

- 24. nbinno.com [nbinno.com]

4-(Pyridin-3-yloxy)benzenesulfonic acid MSDS and safety data

An In-depth Technical Guide to the Safe Handling of 4-(Pyridin-3-yloxy)benzenesulfonic Acid

Authored by a Senior Application Scientist

Disclaimer: As of the compilation of this guide, a comprehensive, publicly available Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 4-(Pyridin-3-yloxy)benzenesulfonic acid (CAS No. 1000340-09-9) has not been identified. The following information is synthesized from the safety data of structurally analogous compounds, including benzenesulfonic acid, pyridine-3-sulfonic acid, and other related aromatic sulfonic acids. This guide is intended to provide researchers, scientists, and drug development professionals with a predictive safety framework. All laboratory work should be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

Introduction and Compound Profile

4-(Pyridin-3-yloxy)benzenesulfonic acid is an organic compound that incorporates a pyridine ring linked via an ether bond to a benzenesulfonic acid moiety. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The sulfonic acid group imparts strong acidic properties and high water solubility, while the pyridine and phenyl rings provide a scaffold for diverse chemical modifications. Given the reactive nature of the sulfonic acid group and the bioactive potential of the pyridine ring, a cautious and well-informed approach to its handling is paramount.

The absence of a specific MSDS necessitates a predictive hazard analysis based on its constituent functional groups and related molecules. The primary hazards are anticipated to stem from the strong acidity of the sulfonic acid group, which typically renders such compounds as corrosive to skin, eyes, and mucous membranes.

Chemical and Physical Properties (Inferred)

While experimental data for the target compound is scarce, the properties of its structural relatives can provide valuable estimates. Benzenesulfonic acid, for instance, is a white, deliquescent crystalline solid that is highly soluble in water and ethanol.[1] Its aqueous solutions are strongly acidic.[1]

Table 1: Identifiers for 4-(Pyridin-3-yloxy)benzenesulfonic Acid

| Identifier | Value |

| CAS Number | 1000340-09-9[2] |

| Molecular Formula | C₁₁H₉NO₄S |

| Molecular Weight | 251.26 g/mol [3] |

Table 2: Properties of Structurally Related Compounds

| Property | Benzenesulfonic Acid[1] | 4-Hydroxypyridine-3-sulfonic acid[4] |

| Appearance | Colorless crystalline solid | Solid |

| Molar Mass | 158.17 g/mol | 175.16 g/mol |

| Melting Point | 51 °C (anhydrous) | Not available |

| Solubility | Soluble in water and alcohol | Not available |

| Acidity (pKa) | -2.8 | Not available |

Hazard Identification and GHS Classification (Predicted)

Based on the GHS classifications of analogous compounds, 4-(Pyridin-3-yloxy)benzenesulfonic acid should be treated as a hazardous substance. The primary concerns are its corrosivity and potential for causing serious irritation.

Table 3: GHS Hazard Classifications of Analogue Compounds

| Compound | GHS Pictograms | Hazard Statements | Source |

| Benzenesulfonic Acid | GHS05 (Corrosion), GHS07 (Exclamation Mark) | H290: May be corrosive to metalsH302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [1][5] |

| Pyridine-3-sulphonic acid | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage | [6] |

| 4-Hydroxypyridine-3-sulfonic acid | GHS07 (Exclamation Mark) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |

| 4-Methyl-N-pyridin-3-yl-benzenesulfonamide | GHS07 (Exclamation Mark) | H302: Harmful if swallowedH319: Causes serious eye irritation | [7] |

Core Predicted Hazards:

-

Skin Corrosion/Irritation: Like benzenesulfonic acid and pyridine-3-sulfonic acid, the target compound is expected to be corrosive, capable of causing severe skin burns upon contact.[5][6][8][9][10]

-

Serious Eye Damage/Irritation: Contact with the eyes is likely to cause severe, potentially irreversible damage.[4][5][6][8]

-

Acute Oral Toxicity: The compound may be harmful if swallowed, a common characteristic of related sulfonamides and sulfonic acids.[7][9][11]

-

Respiratory Irritation: If handled as a fine powder or dust, it may cause irritation to the respiratory tract.[4][10]

Safe Handling, Storage, and Personal Protective Equipment (PPE)

A stringent safety protocol is essential when working with this compound. The causality behind these recommendations is to prevent any direct contact with the substance, thereby mitigating the risk of corrosive injury.

Engineering Controls and Handling Procedures

-

Ventilation: All handling of solid 4-(Pyridin-3-yloxy)benzenesulfonic acid and its solutions must be conducted in a certified chemical fume hood to control exposure to dust or vapors.[5][8]

-

Inert Atmosphere: For long-term storage, keeping the material under an inert atmosphere is advisable, as some sulfonic acids can be air or moisture sensitive.[12]

-

Safe Handling Practices:

-

Avoid the generation of dust. Use appropriate tools for weighing and transferring the solid.

-

Never add water to the acid; always add the acid slowly to water to manage the exothermic reaction.[8]

-

Ensure that eyewash stations and emergency showers are readily accessible and have been recently tested.[8]

-

Wash hands thoroughly after handling, even if gloves were worn.[4]

-

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated area.[5][8]

-

Container: Keep the container tightly sealed to prevent the absorption of moisture, as benzenesulfonic acid is known to be hygroscopic.[5][10]

-

Incompatibilities: Segregate from strong bases, oxidizing agents, and metals.[9][10][12] The acidic nature of the compound will lead to violent reactions with bases and can corrode metals, potentially generating flammable hydrogen gas.[10]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is a self-validating system to ensure operator safety.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles and a face shield. | Provides robust protection against splashes and dust, preventing severe eye damage.[5][8] |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a full-coverage lab coat. | Prevents skin contact and potential chemical burns.[5][8] |

| Respiratory | Not typically required if handled in a fume hood. If dust cannot be controlled, use a NIOSH-approved particulate respirator. | Protects against inhalation of irritating dust.[10] |

| Body | Full-length trousers and closed-toe shoes. An impervious apron may be used for large quantities. | Ensures no exposed skin below the waist. |

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6][9]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Do not delay in seeking medical attention.[6][9]

-

Eye Contact: Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Immediate medical attention is required.[4][6][9]

-

Ingestion: Do NOT induce vomiting, as this can cause further damage to the esophagus.[6][9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or doctor immediately.[9][10]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide, or a water spray. Avoid using a direct water jet, which could scatter the material.[8][9]

-

Specific Hazards: The compound is combustible.[10] Thermal decomposition will likely produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and nitrogen oxides (NOx).[6][12]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[9][12]

Accidental Release

-

Procedure:

-

Evacuate the area and ensure adequate ventilation.

-

Wear the full PPE as described in Section 4.3.

-

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for disposal.[5][10]

-

Absorb any remaining residue with an inert material like sand or vermiculite.

-

Do not allow the material to enter drains or waterways.[4]

-

Representative Experimental Workflow: Synthesis

Below is a conceptual workflow for a related synthesis, illustrating the general steps and safety considerations.

Conceptual Synthesis of an Aryl Pyridyl Ether

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 3-hydroxypyridine and a suitable activated aryl halide (e.g., 4-fluorobenzonitrile) in an appropriate solvent like DMSO.

-

Base Addition: Add a base such as potassium carbonate to facilitate the deprotonation of the hydroxyl group.

-

Heating: Heat the reaction mixture under a nitrogen atmosphere at an elevated temperature (e.g., 100-150 °C) for several hours. Monitor the reaction progress using TLC.

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The subsequent sulfonation of the resulting aryl pyridyl ether would then yield the final product.

Caption: Conceptual workflow for the synthesis of an aryl pyridyl ether precursor.

References

-

PubChem. (n.d.). 4-Methyl-N-pyridin-3-YL-benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine-4-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for related synthesis. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Benzene Sulphonic Acid. Retrieved from [Link]

-

Loba Chemie. (2017). BENZENESULPHONIC ACID TECHNICAL Safety Data Sheet. Retrieved from [Link]

-

Yusuf, M., & Salga, M. S. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

-

PMC. (2021). Synthesis of new pyridines with sulfonamide moiety. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1626 - BENZENESULFONIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.

Sources

- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. 4-(Pyridin-3-Yloxy)Benzenesulfonic Acid CAS#: 1000340-09-9 [chemicalbook.com]

- 3. 4-(Pyridin-4-yloxy)-benzenesulfonic acid | CAS 192329-80-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. aksci.com [aksci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Methyl-N-pyridin-3-YL-benzenesulfonamide | C12H12N2O2S | CID 757406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. lobachemie.com [lobachemie.com]

- 10. ICSC 1626 - BENZENESULFONIC ACID [chemicalsafety.ilo.org]

- 11. actylislab.com [actylislab.com]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

On the Zwitterionic Character of 4-(Pyridin-3-yloxy)benzenesulfonic acid: A Theoretical and Experimental Framework

An In-Depth Technical Guide

Abstract

Molecules possessing both acidic and basic functional groups can exist as zwitterions, or inner salts, a state that profoundly influences their physicochemical properties, including solubility, lipophilicity, and membrane permeability. 4-(Pyridin-3-yloxy)benzenesulfonic acid, a molecule incorporating a strongly acidic sulfonic acid group and a basic pyridine ring, presents a compelling case for the formation of a stable zwitterion. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally validate the zwitterionic nature of this compound. We will explore the theoretical underpinnings based on acidity constants (pKa), detail robust experimental protocols for spectroscopic and crystallographic confirmation, and discuss the critical implications of its zwitterionic state in pharmaceutical sciences.

Theoretical Foundation: The Driving Force for Zwitterion Formation

A zwitterion is a neutral molecule that contains an equal number of positive and negative formal charges.[1] The propensity of a molecule like 4-(Pyridin-3-yloxy)benzenesulfonic acid to exist in a zwitterionic form is fundamentally governed by the relative acid-base strengths of its constituent functional groups: the benzenesulfonic acid moiety and the pyridine nitrogen.

The key to predicting the predominant species at a given pH lies in comparing the pKa of the acidic group (the sulfonic acid) and the pKa of the conjugate acid of the basic group (the pyridinium ion).

-

Benzenesulfonic Acid: This is a strong organic acid. Its pKa value is reported to be extremely low, with values ranging from approximately -2.8 to 0.7.[2][3][4][5] This indicates that the sulfonic acid group will be readily deprotonated to the sulfonate anion (-SO₃⁻) across nearly the entire aqueous pH range.

-

Pyridine: The nitrogen atom in the pyridine ring possesses a basic lone pair of electrons.[6] The pKa of its conjugate acid, the pyridinium ion (C₅H₅NH⁺), is approximately 5.23.[6][7] This means the pyridine nitrogen will be predominantly protonated to form a positively charged pyridinium cation (-N⁺H-) at pH values below 5.23.

Given the large difference between these pKa values (ΔpKa), a pH range exists where the sulfonic acid is deprotonated and the pyridine nitrogen is protonated simultaneously. This dual-charged state is the zwitterion.

Predicted Species Distribution vs. pH

The interplay between these two groups dictates the dominant ionic species in solution as a function of pH. This relationship is crucial for designing experiments and understanding the molecule's behavior in physiological environments.

Caption: Predicted dominant species of 4-(Pyridin-3-yloxy)benzenesulfonic acid vs. pH.

Quantitative Data Summary

| Functional Group | Moiety | pKa Value | Reference |

| Acidic | Benzenesulfonic Acid | ~ -2.8 to 0.7 | [2][3][4][5] |

| Basic (Conjugate Acid) | Pyridinium | ~ 5.23 | [6][7][8] |

Experimental Validation: A Multi-Pronged Approach

Caption: Workflow for the experimental validation of zwitterionic character.

Synthesis of 4-(Pyridin-3-yloxy)benzenesulfonic acid

A plausible synthetic route involves the reaction of a suitable benzenesulfonyl chloride with 3-hydroxypyridine. While specific literature for this exact molecule is sparse, established methods for forming sulfonamides and sulfonic esters can be adapted. For instance, the reaction of benzene sulfonyl chloride with 3-aminopyridine is known to produce N-pyridin-3-yl-benzenesulfonamide.[9] An analogous ether linkage formation would be the target reaction.

Potentiometric Titration

This foundational technique provides the macroscopic pKa values of the molecule. By titrating an aqueous solution of the compound with a strong base (e.g., NaOH), one can observe inflection points corresponding to the deprotonation of the sulfonic acid (if the starting pH is low enough) and the pyridinium group.

Rationale for Experimental Choice: Titration directly measures the acid-base properties in solution, providing the critical pKa values that define the boundaries of the zwitterionic state's predominance. This is a self-validating system as the resulting titration curve must conform to the Henderson-Hasselbalch equation for the identified acidic and basic groups.

Protocol: Potentiometric Titration

-

Preparation: Prepare a ~0.01 M solution of 4-(Pyridin-3-yloxy)benzenesulfonic acid in deionized water.

-

Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a magnetic stirrer for continuous mixing.

-

Initial Reading: Record the initial pH of the solution.

-

Titration: Add standardized ~0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).

-

Data Collection: Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot pH versus the volume of NaOH added. Determine the equivalence points from the first or second derivative of the curve to calculate the pKa values. The pKa corresponding to the pyridinium group should be clearly identifiable.

Spectroscopic Characterization

Spectroscopy provides direct insight into the molecular structure in both solution and solid states.

NMR is highly sensitive to the local electronic environment of atomic nuclei.

-

¹H NMR: The protonation of the pyridine nitrogen to N⁺-H will cause a significant downfield shift (higher ppm) for the protons on the pyridine ring due to the increased positive charge and electron withdrawal.

-

¹³C NMR: Similar to ¹H NMR, the carbon atoms within the pyridine ring will experience a downfield shift upon protonation.

-

¹⁵N NMR: This is arguably the most direct spectroscopic indicator. The chemical shift of a pyridinic nitrogen is highly sensitive to its protonation state. A protonated pyridinium nitrogen typically resonates at a significantly different frequency (often upfield by ~100 ppm) compared to its neutral counterpart.[10]

Rationale for Experimental Choice: NMR provides atom-specific information about the electronic structure. The unambiguous shift in ¹⁵N resonance upon protonation serves as a powerful, non-destructive method to confirm the zwitterionic state in solution.[10]

Protocol: NMR Analysis

-

Sample Preparation: Prepare two samples (~5-10 mg/mL) of the compound in D₂O.

-

pH Adjustment: Adjust the pH of the first sample to ~2 using DCl. Adjust the pH of the second sample to ~8 using NaOD.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra for both samples under identical experimental conditions.

-

Analysis: Compare the chemical shifts of the pyridine ring nuclei between the low pH (zwitterionic/cationic) and high pH (anionic) samples. A significant difference, particularly in the ¹⁵N spectrum, is strong evidence of protonation at the nitrogen center.

FTIR spectroscopy detects the vibrational frequencies of chemical bonds. The zwitterionic and neutral forms will have distinct vibrational signatures.

-

Neutral Form: Expect to see characteristic vibrations for S=O and O-H from the -SO₃H group, and C=N vibrations from the neutral pyridine ring.

-

Zwitterionic Form: The key signatures are the appearance of a broad N⁺-H stretching band (often overlapping with C-H stretches) and the characteristic symmetric and asymmetric stretching vibrations of the sulfonate group (-SO₃⁻), which differ from the sulfonic acid group.

Rationale for Experimental Choice: FTIR is a rapid, accessible technique that provides a molecular fingerprint. It is particularly useful for analyzing the solid-state form of the compound, complementing data from X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining molecular structure in the solid state. It provides the precise three-dimensional coordinates of each atom in the crystal lattice, offering definitive proof of the proton's location.

Rationale for Experimental Choice: Unlike solution-state methods which measure an averaged state, SCXRD provides an unambiguous snapshot of the molecule's structure. If the compound crystallizes as a zwitterion, the crystallographic data will show the hydrogen atom covalently bonded to the pyridine nitrogen and will reveal the bond lengths of the sulfonate group consistent with a deprotonated state. This method offers the highest level of trustworthiness for solid-state characterization.[11][12][13]

Protocol: SCXRD Analysis

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation from a suitable solvent or solvent/anti-solvent system. The choice of solvent pH can be critical in obtaining the desired zwitterionic form.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to reduce thermal motion.

-

Structure Solution & Refinement: Solve the crystal structure using standard software packages.

-

Analysis: Locate the pyridinic proton in the electron density map. A clear peak of electron density associated with the pyridine nitrogen confirms the N⁺-H bond. Analyze the S-O bond lengths; in a deprotonated sulfonate group, the three S-O bonds will have similar lengths, whereas in a sulfonic acid, the S-OH bond is longer than the S=O bonds.

Implications in Pharmaceutical Development

The confirmation of a zwitterionic state is not merely an academic exercise; it has profound consequences for drug development.

-

Solubility: Zwitterions often exhibit high aqueous solubility due to their high polarity, a desirable trait for many drug formulations. However, they typically have a "U-shaped" solubility profile with minimum solubility at their isoelectric point (pI).

-

Lipophilicity and Permeability: The overall charge of a molecule dramatically affects its ability to cross biological membranes. While the zwitterion is formally neutral, its high polarity can hinder passive diffusion. The lipophilicity is best described by the distribution coefficient (LogD), which is pH-dependent. Zwitterionic compounds often exhibit a characteristic U-shaped LogD vs. pH profile, in contrast to the bell-shaped profile of non-zwitterionic ampholytes.[14] Understanding this profile is critical for predicting absorption and distribution.

-

Crystal Engineering: In the solid state, the strong, directed hydrogen bonds formed by the pyridinium and sulfonate groups (e.g., N⁺-H···⁻O₃S) can be exploited in crystal engineering to control polymorphism and solid-state properties.[11][15]

Conclusion

The molecular structure of 4-(Pyridin-3-yloxy)benzenesulfonic acid, containing a strongly acidic sulfonic acid and a moderately basic pyridine ring, creates a compelling theoretical case for the existence of a stable zwitterionic form over a significant physiological pH range. This in-depth guide outlines a multi-faceted experimental strategy, grounded in established analytical principles, to rigorously test this hypothesis. By combining potentiometric titration, multi-nuclear NMR and FTIR spectroscopy, and definitive single-crystal X-ray diffraction, researchers can unambiguously determine the protonation state of this molecule. Such characterization is essential, providing the fundamental physicochemical knowledge required for the rational design and development of new chemical entities in the pharmaceutical industry.

References

-

PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

American Chemical Society. (2023). Benzenesulfonic acid. Retrieved from [Link]

-

The Merck Index Online. (n.d.). Benzenesulfonic Acid. Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

-

LookChem. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

-

Bowers Group, UCSB. (n.d.). Zwitterions. Retrieved from [Link]

-

Mazurek, J., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Pearson+. (n.d.). Benzenesulfonic acid (C6H5SO3H) has a pKa value of −0.60 while.... Retrieved from [Link]

-

Mazák, K., et al. (2013). Zwitterions Can Be Predominant in Membrane Penetration of Drugs: Experimental Proof. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. Retrieved from [Link]

-

Stenutz, R. (n.d.). pKa values. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022). Experimental evidence for zwitterions. Retrieved from [Link]

-

Di Pietro, S., et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Molecules. Retrieved from [Link]

-

SciSpace. (n.d.). Zwitterions. Retrieved from [Link]

-

Ai, H., et al. (2013). Stabilization of Amino Acid Zwitterions with Varieties of Anionic Species: The Intrinsic Mechanism. The Journal of Physical Chemistry B. Retrieved from [Link]

-

ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved from [Link]

-

PubChem. (n.d.). CID 175264139. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]

-

Li, F., et al. (2022). Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations...in Aqueous Solution: A Theoretical Study. International Journal of Molecular Sciences. Retrieved from [Link]

-

Rizzoli, C., & Melegari, M. (2015). Crystal structure of zwitterionic 3-(2-hydroxy-2-phosphonato-2-phosphonoethyl)imidazo[1,2-a]pyridin-1-ium monohydrate...: a redetermination. Acta Crystallographica Section E. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Tiekink, E. R. T., & Das, S. (2016). Zwitterionic 4-bromo-6-methoxy-2-{[tris(hydroxymethyl)methyl]iminiumylmethyl}phenolate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E. Retrieved from [Link]

-

PubChem. (n.d.). 4-Pyridin-3-yl-benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Kuntimaddi, J., et al. (2023). Incorporation of Spin Labels and Paramagnetic Tags for Magnetic Resonance Studies Using Cycloaddition Reactions as a Tool. Magnetochemistry. Retrieved from [Link]

-

ResearchGate. (2020). The conformation of the sulfanilic acid zwitterions in the different.... Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Retrieved from [Link]

-

Cruz-Gregorio, S. E., et al. (2024). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. Crystals. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved from [Link]